Jak2-IN-7
Overview
Description
JAK2-IN-7 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and immune response. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JAK2-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in the synthesis include various halogenated compounds, amines, and coupling agents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: JAK2-IN-7 undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, amines, coupling agents
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with enhanced biological activity .
Scientific Research Applications
JAK2-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms underlying diseases such as myeloproliferative neoplasms and autoimmune disorders.
Medicine: Investigated for its potential therapeutic applications in treating conditions like rheumatoid arthritis, psoriasis, and certain cancers.
Industry: Utilized in the development of new drugs targeting the JAK-STAT pathway, as well as in high-throughput screening assays for drug discovery
Mechanism of Action
JAK2-IN-7 exerts its effects by selectively inhibiting the kinase activity of Janus kinase 2. It binds to the ATP-binding site of JAK2, preventing the phosphorylation and activation of downstream signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced expression of genes involved in cell proliferation, differentiation, and immune response .
Comparison with Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor with applications in treating myeloproliferative disorders.
Pacritinib: A JAK2 inhibitor with additional activity against FLT3, used in the treatment of myelofibrosis.
Momelotinib: A JAK2 inhibitor with activity against JAK1 and TYK2, used in the treatment of myelofibrosis
Uniqueness of JAK2-IN-7: this compound is distinguished by its high selectivity and potency against JAK2, making it a valuable tool for studying the JAK-STAT pathway and its role in various diseases. Its unique chemical structure allows for specific interactions with the ATP-binding site of JAK2, providing a distinct advantage over other inhibitors in terms of selectivity and efficacy .
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1-[6-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]but-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N7O/c1-18(2)33-17-22(15-28-33)25-19(3)14-27-26(30-25)29-23-9-8-21-16-32(12-10-20(21)13-23)24(34)7-6-11-31(4)5/h6-9,13-15,17-18H,10-12,16H2,1-5H3,(H,27,29,30)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURRDPSGERGIIM-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)C=CCN(C)C)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)/C=C/CN(C)C)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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